ethyl 4-(3-bromo-4-ethoxybenzamido)benzoate
Overview
Description
Ethyl 4-(3-bromo-4-ethoxybenzamido)benzoate is a synthetic organic compound that belongs to the class of benzoate esters It is characterized by the presence of a bromine atom and an ethoxy group attached to the benzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-bromo-4-ethoxybenzamido)benzoate typically involves a multi-step process. One common method includes the bromination of ethyl 4-aminobenzoate followed by the introduction of the ethoxy group. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst. The ethoxy group can be introduced through an etherification reaction using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-bromo-4-ethoxybenzamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Debrominated ethyl 4-ethoxybenzamido benzoate.
Substitution: Hydroxyl or amino derivatives of the original compound.
Scientific Research Applications
Ethyl 4-(3-bromo-4-ethoxybenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(3-bromo-4-ethoxybenzamido)benzoate involves its interaction with specific molecular targets. The bromine atom and ethoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Ethyl 4-(3-bromo-4-ethoxybenzamido)benzoate can be compared with other benzoate esters such as:
Ethyl 4-bromobenzoate: Lacks the ethoxy and benzamido groups, making it less complex.
Ethyl 4-ethoxybenzoate: Lacks the bromine and benzamido groups, resulting in different reactivity.
Ethyl 4-aminobenzoate: Contains an amino group instead of the bromine and ethoxy groups, leading to different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-23-16-10-7-13(11-15(16)19)17(21)20-14-8-5-12(6-9-14)18(22)24-4-2/h5-11H,3-4H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADLPEXNPBRZKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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